molecular formula C7H16N2O2 B581294 2-Amino-N-(3-methoxypropyl)propanamide CAS No. 1132804-54-6

2-Amino-N-(3-methoxypropyl)propanamide

Cat. No.: B581294
CAS No.: 1132804-54-6
M. Wt: 160.217
InChI Key: YJORKINYTHGQDF-UHFFFAOYSA-N
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Description

2-Amino-N-(3-methoxypropyl)propanamide is an organic compound with the molecular formula C7H16N2O2. It is a versatile chemical used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of an amino group, a methoxypropyl group, and a propanamide backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(3-methoxypropyl)propanamide typically involves the reaction of 3-methoxypropylamine with a suitable precursor such as 2-bromo-2-methylpropanamide. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(3-methoxypropyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-N-(3-methoxypropyl)propanamide is utilized in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-methoxypropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(2-methoxyethyl)propanamide
  • 2-Amino-N-(3-ethoxypropyl)propanamide
  • 2-Amino-N-(3-methoxypropyl)butanamide

Comparison

2-Amino-N-(3-methoxypropyl)propanamide is unique due to its specific methoxypropyl group, which imparts distinct chemical properties compared to similar compounds. For instance, the presence of the methoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets .

Properties

IUPAC Name

2-amino-N-(3-methoxypropyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-6(8)7(10)9-4-3-5-11-2/h6H,3-5,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJORKINYTHGQDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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